(3-Cyclobutyl-5-cyclopropylphenyl)boronic acid
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Overview
Description
(3-Cyclobutyl-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C13H17BO2. This compound is characterized by the presence of both cyclobutyl and cyclopropyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclobutyl-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is usually carried out under mild conditions with a base such as potassium acetate.
Industrial Production Methods: Industrial production of arylboronic acids, including this compound, often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-Cyclobutyl-5-cyclopropylphenyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
(3-Cyclobutyl-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclobutyl-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and is regenerated.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyclobutyl and cyclopropyl groups, making it less sterically hindered.
3-Formylphenylboronic Acid: Contains a formyl group instead of cyclobutyl and cyclopropyl groups.
Uniqueness: (3-Cyclobutyl-5-cyclopropylphenyl)boronic acid is unique due to its steric hindrance provided by the cyclobutyl and cyclopropyl groups, which can influence its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C13H17BO2 |
---|---|
Molecular Weight |
216.09 g/mol |
IUPAC Name |
(3-cyclobutyl-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C13H17BO2/c15-14(16)13-7-11(9-2-1-3-9)6-12(8-13)10-4-5-10/h6-10,15-16H,1-5H2 |
InChI Key |
ODEVPIIBVPXAJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3CCC3)(O)O |
Origin of Product |
United States |
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